Autophinib

Description

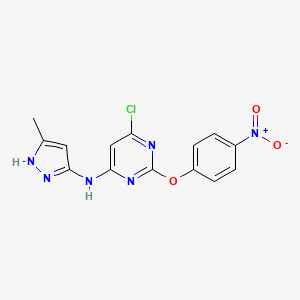

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMAXLRGBKFQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Autophinib: A Deep Dive into its Mechanism of Action as a VPS34-Targeting Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Autophinib, a potent and selective small-molecule inhibitor of autophagy. We will delve into its molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate its function.

Core Mechanism: Targeting the Master Regulator of Autophagosome Initiation

Autophinib exerts its biological effects through the direct inhibition of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4] VPS34 is a crucial enzyme in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The primary function of VPS34 is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P). This lipid second messenger then acts as a scaffold, recruiting downstream effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo destined for degradation.

Autophinib functions as an ATP-competitive inhibitor of VPS34, effectively blocking its kinase activity.[5][6] By preventing the production of PI(3)P, Autophinib halts the recruitment of the autophagic machinery to the site of autophagosome nucleation. This leads to a failure in the formation of autophagosomes, thereby inhibiting autophagy at a very early stage.[2][5] This mechanism has been confirmed in various cell lines where Autophinib treatment leads to a dose-dependent decrease in the lipidation of LC3 to form LC3-II and prevents the degradation of p62, both hallmark features of autophagy inhibition.[5][6]

Quantitative Analysis of Autophinib's Potency

The inhibitory activity of Autophinib has been quantified through various in vitro and cell-based assays. The following table summarizes the key potency values reported in the literature.

| Parameter | Condition/Assay | Value (nM) | Reference(s) |

| IC50 | VPS34 (in vitro) | 19 | [1][2][3][4][7] |

| IC50 | Starvation-induced autophagy | 90 | [1][2][3][4][7] |

| IC50 | Rapamycin-induced autophagy | 40 | [1][2][3][4][7] |

| EC50 | Induction of apoptosis in MCF7 cells | 234 | [5] |

| EC50 | Cell death in starved MCF7 cells | 264 | [5] |

Signaling Pathway of Autophagy Initiation and Autophinib's Point of Intervention

The initiation of autophagy is a tightly regulated process involving a cascade of protein interactions. The diagram below illustrates the core signaling pathway and highlights the inhibitory action of Autophinib.

Caption: Autophinib inhibits the ATP-competitive kinase activity of the VPS34 complex, preventing the formation of PI(3)P and subsequent autophagosome formation.

Experimental Protocols

The mechanism of action of Autophinib has been elucidated through a series of key experiments. Below are detailed methodologies for these assays.

In Vitro VPS34 Kinase Assay

-

Objective: To determine the direct inhibitory effect of Autophinib on VPS34 kinase activity.

-

Methodology:

-

Recombinant human VPS34/Beclin-1 complex is incubated with its lipid substrate, phosphatidylinositol (PI), in a kinase reaction buffer containing ATP.

-

Autophinib at varying concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of generated PI(3)P is quantified using a luminescence-based assay or by radioactive labeling of ATP followed by thin-layer chromatography (TLC) and autoradiography.

-

The IC50 value is calculated by plotting the percentage of VPS34 inhibition against the logarithm of Autophinib concentration.

-

Cellular Autophagy Flux Assay (LC3 Puncta Formation)

-

Objective: To assess the effect of Autophinib on autophagosome formation in a cellular context.

-

Methodology:

-

MCF7 cells stably expressing GFP-LC3 are seeded in multi-well plates.

-

Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution) or treatment with rapamycin (an mTOR inhibitor).

-

Cells are co-treated with a range of Autophinib concentrations.

-

Following incubation, cells are fixed and stained with a nuclear counterstain (e.g., DAPI).

-

Images are acquired using high-content fluorescence microscopy.

-

The number and intensity of GFP-LC3 puncta per cell are quantified using automated image analysis software. A decrease in puncta formation indicates inhibition of autophagy.

-

p62/SQSTM1 Degradation Assay

-

Objective: To measure the effect of Autophinib on the degradation of an autophagy-specific substrate.

-

Methodology:

-

Cells (e.g., A549) are treated with autophagy inducers (starvation or rapamycin) in the presence or absence of varying concentrations of Autophinib.

-

After the treatment period, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against p62/SQSTM1 and a loading control (e.g., GAPDH or β-actin).

-

Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. An accumulation of p62 indicates a blockage in autophagic degradation.

-

Experimental Workflow for Characterization of Autophinib

The following diagram outlines the logical workflow employed in the discovery and characterization of Autophinib as an autophagy inhibitor.

References

- 1. Autophinib | Autophagy-related Compounds: R&D Systems [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Autophinib | Vps34 inhibitor | Probechem Biochemicals [probechem.com]

Autophinib: A Technical Guide to its Core Mechanism and Primary Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. This technical guide provides an in-depth overview of Autophinib's primary molecular target, its mechanism of action, and its impact on cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.

Primary Target: Vacuolar Protein Sorting 34 (VPS34)

The primary molecular target of Autophinib is Vacuolar Protein Sorting 34 (VPS34) , a class III phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6] VPS34 is a crucial enzyme in the initiation of autophagy, where it catalyzes the formation of phosphatidylinositol 3-phosphate (PI3P) from phosphatidylinositol (PI). This lipid product, PI3P, serves as a docking site for effector proteins that are essential for the formation of the autophagosome, the double-membraned vesicle that engulfs cellular cargo for degradation.[2]

Autophinib exhibits high potency against VPS34, with a reported in vitro IC50 value of 19 nM .[1][2][3][6][7] Its inhibitory action is specific for VPS34, as it does not significantly affect other lipid kinases, mTOR, or TBK1.[1][8]

Mechanism of Action

Autophinib functions as an ATP-competitive inhibitor of VPS34.[1][7] This means that Autophinib binds to the ATP-binding pocket of the VPS34 enzyme, thereby preventing the binding of its natural substrate, ATP. Without ATP, VPS34 cannot phosphorylate phosphatidylinositol to produce PI3P. The inhibition of PI3P production disrupts the recruitment of downstream autophagy-related proteins to the site of autophagosome nucleation, ultimately blocking the formation of autophagosomes and inhibiting the autophagic process at an early stage.[1][2][8]

Impact on Signaling Pathways

By inhibiting VPS34, Autophinib directly interferes with the canonical autophagy signaling pathway. The process is initiated by upstream signals such as starvation or rapamycin treatment, which lead to the activation of the ULK1/2 complex. This complex then activates the VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L. Autophinib's inhibition of VPS34 acts as a critical roadblock in this cascade.

Autophagy Initiation Pathway

Caption: Autophinib inhibits the VPS34-mediated production of PI(3)P, a critical step in autophagosome formation.

Quantitative Data

The following tables summarize the reported potency of Autophinib in various assays.

| Target | Assay Type | IC50 (nM) | Reference |

| VPS34 | In vitro kinase assay | 19 | [1][2][3][6][7] |

| Cellular Process | Inducer | Cell Line | IC50 (nM) | Reference |

| Autophagy | Starvation | Not Specified | 90 | [1][7][8] |

| Autophagy | Rapamycin | Not Specified | 40 | [1][7][8] |

| Apoptosis Induction | Starvation | MCF7 | 234 (EC50) | [7] |

| Cell Death | Starvation | MCF7 | 264 (EC50) | [7] |

Experimental Protocols

In Vitro VPS34 Kinase Assay

This protocol is a composite representation for determining the in vitro inhibitory activity of Autophinib against VPS34.

Objective: To measure the IC50 of Autophinib for VPS34 kinase activity.

Materials:

-

Recombinant human VPS34 enzyme

-

Phosphatidylinositol (PI) substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Autophinib (various concentrations)

-

96-well plates

-

Scintillation counter or luminometer

Workflow:

Caption: Workflow for the in vitro VPS34 kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of Autophinib in DMSO.

-

In a 96-well plate, add the kinase assay buffer, followed by the Autophinib dilutions or DMSO (vehicle control).

-

Add the recombinant VPS34 enzyme to each well and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the PI substrate and [γ-³²P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a filter membrane).

-

Quantify the amount of phosphorylated PI. For radiolabeled assays, this involves washing the filter membrane to remove unincorporated [γ-³²P]ATP and then measuring the radioactivity using a scintillation counter. For ADP-Glo™ assays, measure the luminescent signal.

-

Plot the percentage of inhibition against the logarithm of Autophinib concentration and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Assay: LC3 Puncta Formation

This protocol describes the immunofluorescence-based detection of LC3 puncta, a hallmark of autophagosome formation.

Objective: To visualize and quantify the effect of Autophinib on autophagosome formation.

Materials:

-

HeLa or MCF7 cells stably expressing GFP-LC3, or wild-type cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or Rapamycin

-

Autophinib

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against LC3 (if using wild-type cells)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with Autophinib or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Induce autophagy by replacing the culture medium with starvation medium or by adding rapamycin to the culture medium for 1-2 hours.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 30 minutes.

-

If using wild-type cells, incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Capture images and quantify the number of LC3 puncta per cell using image analysis software.

Cellular Autophagy Assay: p62 Degradation by Western Blot

This protocol outlines the measurement of p62/SQSTM1 protein levels, which are inversely correlated with autophagic flux.

Objective: To determine the effect of Autophinib on the degradation of the autophagy substrate p62.

Materials:

-

HeLa or MCF7 cells

-

Culture medium and starvation medium

-

Autophinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p62 and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with Autophinib or DMSO, followed by autophagy induction (starvation or rapamycin) as described for the LC3 puncta assay.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p62 signal to the loading control. An accumulation of p62 indicates inhibition of autophagy.

Conclusion

Autophinib is a valuable research tool for studying the intricate process of autophagy. Its well-defined primary target, VPS34, and its potent, ATP-competitive mechanism of action make it a highly specific inhibitor of autophagosome formation. The provided data and experimental protocols serve as a comprehensive resource for researchers aiming to utilize Autophinib in their investigations of autophagy-related cellular pathways and its potential therapeutic applications.

References

- 1. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Autophinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process of degradation and recycling. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Autophinib. It is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting autophagy. This document details the experimental protocols for key assays used in its characterization and presents quantitative data in a structured format. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of Autophinib's biological context and discovery process.

Discovery of Autophinib: A Phenotypic Screening Approach

Autophinib was identified through a high-throughput phenotypic screening assay designed to discover novel modulators of autophagy.[1][2] The screening leveraged a cell line stably expressing a fluorescently tagged microtubule-associated protein 1A/1B-light chain 3 (LC3), a key marker of autophagosome formation.

The core principle of the assay is the visualization of LC3 translocation from a diffuse cytoplasmic pattern to distinct puncta, representing the recruitment of LC3 to the autophagosomal membrane during autophagy. Inhibition of autophagy would, therefore, lead to a reduction in the number of these fluorescent puncta.

High-Throughput Screening Workflow

The screening process was automated to enable the rapid testing of a large chemical library. The general workflow is outlined below.

References

Autophinib: A Technical Guide to its Role in Autophagy Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis, disease, and cellular stress responses. The modulation of autophagy is a significant area of interest for therapeutic intervention in oncology, neurodegenerative disorders, and other diseases. Autophinib has emerged as a potent and selective small-molecule inhibitor of autophagy. This technical guide provides an in-depth overview of Autophinib's mechanism of action, its impact on cellular signaling pathways, and detailed protocols for its experimental application. All quantitative data are presented for clear analysis, and key processes are visualized using logical diagrams to facilitate understanding.

Core Mechanism of Action

Autophinib is a novel chemotype that functions as a potent, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2][3] VPS34 is a critical component of the autophagy initiation machinery, responsible for phosphorylating phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P) on the surface of the phagophore (the precursor to the autophagosome).[4]

By directly targeting VPS34, Autophinib blocks the production of PI3P, thereby preventing the recruitment of essential autophagy-related (Atg) proteins to the nascent autophagosome.[4][5] This action effectively halts the formation of the pre-autophagosomal membrane, inhibiting autophagy at a very early stage.[1][4] This mechanism contrasts with late-stage autophagy inhibitors, such as chloroquine or bafilomycin A1, which prevent the fusion of autophagosomes with lysosomes.[6] Autophinib's targeted action makes it a precise tool for studying the initial phases of autophagy.

Quantitative Data: Inhibitory Potency

The efficacy of Autophinib has been quantified across various assays, demonstrating its high potency for VPS34 and its corresponding cellular effect on autophagy.

| Parameter | Target/Assay Condition | IC50 / EC50 | Citation(s) |

| Biochemical IC50 | In vitro VPS34 Kinase Assay | 19 nM | [1][2][3][4][7] |

| Cellular IC50 | Rapamycin-Induced Autophagy | 40 nM | [1][2][3][7] |

| Cellular IC50 | Starvation-Induced Autophagy | 90 nM | [1][2][7] |

| Cellular EC50 | Induction of Apoptosis (MCF7 cells) | 234 nM | [2] |

| Cellular EC50 | Enhanced Cell Death (starved MCF7 cells) | 264 nM | [2] |

Signaling Pathway Inhibition

Autophinib intervenes at a crucial control point in the autophagy signaling cascade. Under normal conditions or upon induction by stressors like starvation or rapamycin, the ULK1 complex activates the VPS34 complex. The VPS34 complex, which includes VPS34, Beclin-1, VPS15, and ATG14L, generates PI3P. This PI3P serves as a docking site for effector proteins that mediate the elongation and closure of the autophagosome membrane, a process marked by the conversion of LC3-I to its lipidated form, LC3-II. Autophinib's inhibition of VPS34 breaks this chain, preventing autophagosome formation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies to study the effects of Autophinib on autophagy.

Monitoring Autophagic Flux by LC3-II Western Blot

This assay measures the accumulation of lipidated LC3 (LC3-II), a protein marker for autophagosomes. Since Autophinib blocks formation, it is expected to decrease LC3-II levels.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, MCF7) to reach 70-80% confluency on the day of the experiment.

-

To induce autophagy, replace the medium with either Earle's Balanced Salt Solution (EBSS) for starvation or complete medium containing an inducer like Rapamycin (e.g., 100 nM) for 2-4 hours.

-

Co-treat cells with a dose range of Autophinib (e.g., 10 nM to 1 µM) or DMSO as a vehicle control for the same duration.

-

-

Lysis:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Western Blot:

-

Quantify protein concentration using a BCA assay.

-

Normalize samples to 20-30 µg of protein in Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Separate proteins on a 15% SDS-PAGE gel. LC3-I typically runs at ~18 kDa and LC3-II at ~16 kDa.

-

Transfer proteins to a 0.2 µm PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate with primary antibody against LC3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash 3x for 10 minutes with TBST.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe for a loading control like β-Actin.

-

p62/SQSTM1 Degradation Assay

p62 is a scaffold protein that binds to ubiquitinated cargo and LC3, leading to its own degradation within the autolysosome. Inhibition of autophagy leads to the accumulation of p62.

Methodology:

-

Follow the same experimental workflow as the LC3 Western Blot (Section 4.1).

-

During the immunoblotting step, use a primary antibody specific for p62/SQSTM1 (e.g., 1:1000 dilution).

-

An increase in p62 band intensity upon treatment with Autophinib (in the presence of an autophagy inducer) indicates a blockage of autophagic flux.

In Vitro VPS34 Kinase Assay

This biochemical assay directly measures the enzymatic activity of VPS34 and its inhibition by Autophinib. Commercial kits (e.g., ADP-Glo™) are commonly used.

Methodology:

-

Reagents:

-

Recombinant human VPS34/Beclin-1 complex.

-

Substrate: Phosphatidylinositol (PI).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 2 mM MnCl₂, 1 mM EGTA, 2 mM DTT).

-

ATP.

-

Autophinib at various concentrations.

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar.

-

-

Procedure:

-

Prepare a reaction mixture containing the VPS34 enzyme complex and PI substrate in kinase reaction buffer.

-

Add serially diluted Autophinib or DMSO (vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for VPS34).

-

Incubate for 1-2 hours at 30°C.

-

Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's protocol. The luminescent signal is proportional to ADP concentration and, therefore, kinase activity.

-

Calculate the percent inhibition at each Autophinib concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Conclusion

Autophinib is a highly specific and potent inhibitor of autophagy that acts at the earliest stage of autophagosome formation by targeting the lipid kinase VPS34. Its well-characterized mechanism and high potency make it an invaluable tool for researchers studying the intricate roles of autophagy in health and disease. The detailed protocols and data provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize Autophinib in their research and development endeavors.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]

Autophinib: A Technical Guide to a Novel VPS34-Targeting Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophinib is a potent and selective small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2][3][4] This technical guide provides an in-depth overview of the foundational research on Autophinib, with a focus on its mechanism of action, experimental validation, and the core signaling pathways it modulates. Quantitative data are presented for easy reference, and detailed experimental protocols are provided to enable the replication and further investigation of its biological effects.

Introduction to Autophinib

Autophinib was identified through a phenotypic screen for compounds that inhibit the formation of autophagosomes.[1][2] It is a novel chemotype that demonstrates high potency in inhibiting autophagy induced by various stimuli, including starvation and rapamycin treatment.[4][5] The primary molecular target of Autophinib has been identified as the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a class III phosphoinositide 3-kinase (PI3K) that plays a critical role in the initiation of autophagy.[1][2][4] By inhibiting VPS34, Autophinib effectively blocks the formation of autophagosomes, representing a valuable tool for studying the physiological and pathological roles of autophagy.[4]

Quantitative Data Summary

The inhibitory activity of Autophinib has been quantified in various assays, demonstrating its potency against its direct target and its cellular effects on autophagy.

| Parameter | IC50 Value | Assay Condition | Reference |

| VPS34 Inhibition | 19 nM | In vitro kinase assay | [4] |

| Starvation-Induced Autophagy Inhibition | 90 nM | Cellular assay | [4][5] |

| Rapamycin-Induced Autophagy Inhibition | 40 nM | Cellular assay | [4][5] |

Mechanism of Action: Targeting the VPS34 Signaling Pathway

Autophinib exerts its inhibitory effect on autophagy by targeting VPS34, a key enzyme in the autophagy signaling cascade. VPS34 is a component of a larger protein complex that is essential for the production of phosphatidylinositol 3-phosphate (PtdIns(3)P) on the phagophore membrane. PtdIns(3)P serves as a docking site for other autophagy-related (Atg) proteins, which are necessary for the elongation and closure of the autophagosome.

The following diagram illustrates the central role of the VPS34 complex in autophagy and the point of inhibition by Autophinib.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Autophinib.

Phenotypic Screening for Autophagy Inhibitors via LC3 Puncta Formation Assay

This assay was instrumental in the discovery of Autophinib and is used to quantify the inhibition of autophagosome formation.

Objective: To identify and quantify the inhibitory effect of compounds on the formation of LC3-positive puncta, which are indicative of autophagosomes.

Materials and Reagents:

-

HeLa or MCF7 cells stably expressing GFP-LC3.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS).

-

Autophagy inducer (e.g., Rapamycin).

-

Test compound (Autophinib).

-

Phosphate-buffered saline (PBS).

-

Paraformaldehyde (PFA) for fixation.

-

DAPI for nuclear staining.

-

High-content imaging system or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed GFP-LC3 expressing cells in 96-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dilution series of Autophinib or control compounds for a predetermined time (e.g., 2 hours).

-

Autophagy Induction: Induce autophagy by replacing the culture medium with starvation medium (EBSS) or medium containing rapamycin, along with the test compound. Incubate for a specified period (e.g., 2-4 hours).

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for antibody staining).

-

Stain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the number and intensity of GFP-LC3 puncta per cell using automated image analysis software.

-

A decrease in the number of puncta in the presence of the test compound indicates inhibition of autophagosome formation.

-

Western Blot Analysis of LC3 Conversion and p62 Degradation

This biochemical assay provides a quantitative measure of autophagic flux. Autophagy induction leads to the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). Concurrently, the autophagy substrate p62/SQSTM1 is degraded. Autophinib is expected to inhibit both LC3-II formation and p62 degradation.

Objective: To determine the effect of Autophinib on the levels of LC3-II and p62 as markers of autophagic flux.

Materials and Reagents:

-

Cell line of interest (e.g., HeLa, MCF7).

-

Complete culture medium.

-

Starvation medium (EBSS) or Rapamycin.

-

Autophinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 15% for LC3).

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for western blots.

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with Autophinib at various concentrations for a specified time.

-

Induce autophagy with starvation medium or rapamycin in the presence of Autophinib.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for LC3-II, p62, and the loading control. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Conclusion

Autophinib is a well-characterized, potent, and selective inhibitor of autophagy that targets the lipid kinase VPS34. Its ability to block the initial stages of autophagosome formation makes it a valuable chemical probe for dissecting the complex roles of autophagy in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize Autophinib in their studies and to further explore the therapeutic potential of autophagy modulation.

References

Autophinib's Impact on Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][3] Autophinib is a potent and selective small molecule inhibitor of autophagy that has emerged as a valuable tool for studying the intricate role of this process in cellular function and disease.[4][5] This technical guide provides an in-depth overview of Autophinib's mechanism of action, its impact on cellular homeostasis, and detailed protocols for key experimental assays.

Mechanism of Action

Autophinib functions as a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34), a class III phosphoinositide 3-kinase (PI3K) that is essential for the initiation of autophagy.[4][6] It acts as an ATP-competitive inhibitor of VPS34, thereby blocking the production of phosphatidylinositol 3-phosphate (PI3P).[1][4] PI3P is a key lipid second messenger that recruits downstream autophagy-related (ATG) proteins to the phagophore, the precursor to the autophagosome. By inhibiting VPS34, Autophinib effectively prevents the formation of autophagosomes and halts the autophagic process at its earliest stage.

Quantitative Data on Autophinib Activity

| Parameter | Value | Cell Line/Conditions | Reference |

| VPS34 IC50 | 19 nM | In vitro kinase assay | [4][5] |

| Starvation-induced Autophagy IC50 | 90 nM | MCF7-LC3 cells | [4] |

| Rapamycin-induced Autophagy IC50 | 40 nM | MCF7-LC3 cells | [4] |

| Apoptosis Induction EC50 | 234 nM | MCF7 cells (starved) | [4] |

| Cell Death Enhancement EC50 | 264 nM | MCF7 cells (starved vs. fed) | [4] |

Impact on Cellular Processes

Autophagy Inhibition

Autophinib's primary effect is the potent inhibition of autophagy. This is demonstrated by a dose-dependent decrease in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to form LC3-II, a key marker of autophagosome formation.[4] Concurrently, Autophinib treatment leads to the accumulation of p62/SQSTM1, a protein that is normally degraded by autophagy, further confirming the blockage of autophagic flux.[4]

Induction of Apoptosis

By inhibiting the pro-survival mechanism of autophagy, Autophinib can sensitize cells, particularly cancer cells under metabolic stress, to apoptosis.[4] In starved cancer cells, Autophinib treatment leads to a significant increase in apoptosis.[4] This pro-apoptotic effect is a key area of interest for its potential therapeutic applications in oncology.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a central organelle for protein folding and cellular homeostasis.[7] The accumulation of unfolded or misfolded proteins in the ER leads to ER stress and the activation of the unfolded protein response (UPR).[7][8][9] Autophagy is a critical mechanism for clearing aggregated proteins and damaged organelles, thereby alleviating ER stress.[8] While direct studies on Autophinib's effect on ER stress are limited, the inhibition of autophagy by Autophinib is expected to exacerbate ER stress, potentially leading to the activation of pro-apoptotic UPR pathways.

Signaling Pathways

Autophinib's inhibition of VPS34 has significant downstream effects on several key signaling pathways that regulate cellular homeostasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mTORC1, a key component of this pathway, is a negative regulator of autophagy. VPS34 is part of a complex that includes Beclin-1, which is essential for autophagy initiation. The precise interplay between Autophinib's inhibition of the VPS34-Beclin-1 complex and the PI3K/Akt/mTOR pathway is an area of active research. It is hypothesized that the inhibition of autophagy by Autophinib may lead to feedback mechanisms that affect the activity of the PI3K/Akt/mTOR pathway.

Caption: Autophinib inhibits the VPS34-Beclin-1 complex, blocking autophagy initiation.

Autophagy Initiation Pathway

Autophagy initiation is a tightly regulated process involving the formation of the ULK1 and VPS34 complexes. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex. Upon starvation or other stress signals, mTORC1 is inactivated, leading to the activation of the ULK1 complex, which in turn activates the VPS34 complex to produce PI3P and initiate phagophore nucleation. Autophinib directly targets the VPS34 complex, preventing the downstream events of autophagosome formation.

Caption: Autophinib directly inhibits the VPS34 complex in the autophagy initiation pathway.

Crosstalk with Apoptosis and ER Stress

The inhibition of autophagy by Autophinib creates a cellular state where other stress response pathways, such as apoptosis and the UPR, are likely to be modulated. Under conditions of cellular stress, the blockage of the pro-survival autophagic pathway can lower the threshold for the induction of apoptosis. Similarly, the inability to clear protein aggregates and damaged organelles via autophagy can lead to sustained ER stress, which can also trigger apoptosis.

Caption: Autophinib-mediated autophagy inhibition can lead to increased ER stress and apoptosis.

Experimental Protocols

Western Blot for LC3 and p62

This protocol details the detection of LC3-I to LC3-II conversion and p62 accumulation as markers of autophagy inhibition.

-

Cell Lysis:

-

Treat cells with Autophinib or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to a loading control such as GAPDH or β-actin.

-

Caption: Workflow for Western blot analysis of autophagy markers LC3 and p62.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with Autophinib or vehicle control.

-

Harvest cells, including both adherent and floating populations.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of Autophinib or vehicle control.

-

Incubate for the desired time period.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for the MTT cell viability assay.

In Vitro VPS34 Kinase Assay

This assay directly measures the enzymatic activity of VPS34 and its inhibition by Autophinib.

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES, MgCl2, and ATP.

-

Add purified recombinant VPS34/Vps15 complex to the buffer.

-

Add the lipid substrate, phosphatidylinositol (PI).

-

Add varying concentrations of Autophinib or vehicle control.

-

-

Kinase Reaction:

-

Initiate the reaction by adding radiolabeled [γ-32P]ATP.

-

Incubate at 30°C for a specified time (e.g., 20 minutes).

-

-

Lipid Extraction and Separation:

-

Stop the reaction and extract the lipids.

-

Separate the phosphorylated lipid product (PI3P) from unreacted ATP using thin-layer chromatography (TLC).

-

-

Detection and Quantification:

-

Visualize the radiolabeled PI3P by autoradiography or a phosphorimager.

-

Quantify the amount of PI3P produced to determine VPS34 activity and the inhibitory effect of Autophinib.

-

Caption: Workflow for the in vitro VPS34 kinase assay.

Conclusion

Autophinib is a powerful and specific inhibitor of autophagy that acts by targeting the lipid kinase VPS34. Its ability to modulate fundamental cellular processes such as autophagy, apoptosis, and the response to ER stress makes it an invaluable tool for researchers in both basic science and drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of Autophinib in elucidating the complex roles of autophagy in cellular homeostasis and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]

Autophinib: A Technical Guide to Early-Stage Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophinib is a novel and potent small-molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] This technical guide provides an in-depth overview of the early-stage research findings on Autophinib, focusing on its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Mechanism of Action

Autophinib functions as a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][3] VPS34 is a key enzyme in the initiation of autophagy, responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane.[4][5] PI3P serves as a docking site for downstream autophagy-related proteins, including WIPI2, which is crucial for the recruitment of the ATG12-ATG5-ATG16L1 complex and subsequent lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II.[6][7]

By directly targeting and inhibiting the kinase activity of VPS34, Autophinib effectively blocks the formation of autophagosomes at an early stage.[3][8] This mode of action has been confirmed in various cell-based assays, where Autophinib treatment leads to a reduction in the formation of LC3 puncta and prevents the degradation of p62/SQSTM1, a protein that is selectively degraded by autophagy.[9][10] Notably, Autophinib does not affect late-stage autophagy, such as the fusion of autophagosomes with lysosomes.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on Autophinib.

| Parameter | Value | Assay Condition | Reference |

| IC50 for Autophagy Inhibition | 90 nM | Starvation-induced autophagy | [3][8] |

| IC50 for Autophagy Inhibition | 40 nM | Rapamycin-induced autophagy | [3][8] |

| IC50 for VPS34 Inhibition | 19 nM | In vitro kinase assay | [3][4] |

Table 1: In Vitro Potency of Autophinib

| Cell Line | Effect | Concentration | Reference |

| A549 (Human Lung Carcinoma) | Pronounced cytotoxic effect and induction of apoptosis | 5 µM | [9] |

| A549 (Human Lung Carcinoma) | Significant reduction in spheroid formation | 5 µM | [9] |

| A549 (Human Lung Carcinoma) | Downregulation of Sox2 expression | 5 µM | [9] |

| Malignant B-cells | Increased cytotoxic effect of CAR T-cells | Not specified | [11] |

Table 2: Cellular Effects of Autophinib in Preclinical Studies

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of Autophinib.

LC3 Puncta Formation Assay (Immunofluorescence)

This assay is used to visualize and quantify the formation of autophagosomes.

Materials:

-

Human cancer cell line (e.g., A549)

-

Glass coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with Autophinib at the desired concentrations for the specified duration. Include positive (e.g., starvation or rapamycin) and negative controls.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

-

Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the number of puncta indicates the accumulation of autophagosomes.

p62/SQSTM1 Degradation Assay (Western Blot)

This assay measures the flux of autophagy by monitoring the degradation of the autophagy-specific substrate p62.

Materials:

-

Cell lysates from treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates from cells treated with Autophinib and controls.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p62 antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. A decrease in the p62/loading control ratio indicates an increase in autophagic flux, while an accumulation of p62 suggests inhibition of autophagy.

In Vitro VPS34 Kinase Assay

This assay directly measures the enzymatic activity of VPS34 and its inhibition by Autophinib.

Materials:

-

Recombinant human VPS34/VPS15 complex

-

Lipid substrate: Phosphatidylinositol (PtdIns)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Autophinib at various concentrations

-

Thin-layer chromatography (TLC) plate

-

TLC developing solvent (e.g., chloroform:methanol:ammonia:water)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PtdIns liposomes, and the recombinant VPS34/VPS15 complex.

-

Add Autophinib at a range of concentrations to the reaction mixture. Include a vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1M HCl).

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate using the developing solvent to separate the phosphorylated product (PI3P) from the unreacted substrate.

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled PI3P.

-

Quantify the amount of PI3P produced in each reaction.

-

Calculate the IC50 value of Autophinib for VPS34 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

A549 cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed A549 cells in a 96-well plate and treat with Autophinib and controls.

-

After treatment, lyse the cells using the cell lysis buffer.

-

Centrifuge the plate to pellet cell debris and transfer the supernatant to a new plate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

-

Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate excitation/emission wavelengths.

-

Calculate the fold-change in caspase-3 activity relative to the untreated control. An increase in activity indicates the induction of apoptosis.

Spheroid Formation Assay

This assay assesses the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, a characteristic of cancer stem cells.

Materials:

-

A549 cells

-

Ultra-low attachment 96-well plates

-

Complete cell culture medium

-

Microscope with imaging capabilities

Procedure:

-

Create a single-cell suspension of A549 cells.

-

Seed a low density of cells (e.g., 500 cells/well) into the wells of an ultra-low attachment 96-well plate containing complete medium.

-

Add Autophinib at the desired concentrations to the wells.

-

Incubate the plate for 7-14 days to allow for spheroid formation.

-

Monitor spheroid formation and growth regularly using a microscope.

-

After the incubation period, capture images of the spheroids in each well.

-

Quantify the number and size (diameter or area) of the spheroids using image analysis software. A reduction in the number and size of spheroids indicates an inhibitory effect on cancer stem cell-like properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by Autophinib and the workflows of the described experimental assays.

Caption: Autophinib's mechanism of action targeting the VPS34 complex.

Caption: Workflow for the LC3 Puncta Formation Assay.

Caption: Workflow for the p62 Degradation Western Blot Assay.

Conclusion

Autophinib has emerged as a valuable research tool for studying the intricate process of autophagy. Its high potency and selectivity for VPS34 make it a superior alternative to less specific autophagy inhibitors. The early-stage preclinical data suggest its potential as a therapeutic agent, particularly in oncology, by sensitizing cancer cells to apoptosis and inhibiting cancer stem cell-like properties. Further research is warranted to fully elucidate the therapeutic potential of Autophinib in various disease models and to advance its development towards clinical applications. This guide provides a foundational understanding of Autophinib for researchers poised to explore its utility in their own investigations.

References

- 1. A 3D culture system for evaluating the combined effects of cisplatin and anti-fibrotic drugs on the growth and invasion of lung cancer cells co-cultured with fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]

- 3. 4.5. Spheroid-Formation Assay to Examine Cancer Cell Scattering [bio-protocol.org]

- 4. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simple and Fast Method for the Formation and Downstream Processing of Cancer-Cell-Derived 3D Spheroids: An Example Using Nicotine-Treated A549 Lung Cancer 3D Spheres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WIPI2 Links LC3 Conjugation with PI3P, Autophagosome Formation, and Pathogen Clearance by Recruiting Atg12–5-16L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIPI2b recruitment to phagophores and ATG16L1 binding are regulated by ULK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chayon.co.kr [chayon.co.kr]

- 9. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Modified LC3 Dot Quantification Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Autophinib: A Potent Inhibitor of Autophagy for Cell Culture Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Autophinib is a potent and selective small molecule inhibitor of autophagy, a fundamental cellular process responsible for the degradation and recycling of cellular components.[1][2][3] It functions by targeting the lipid kinase VPS34 (Vacuolar Protein Sorting 34), a key enzyme in the initiation of autophagy.[1][2][4] By inhibiting VPS34, Autophinib effectively blocks the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation.[2][4] This targeted mechanism of action makes Autophinib a valuable tool for studying the role of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.[3][4][5] These application notes provide detailed protocols for the use of Autophinib in cell culture experiments, including cytotoxicity assays, western blotting for autophagy markers, and autophagy flux assays.

Mechanism of Action

Autophinib is an ATP-competitive inhibitor of VPS34, a class III phosphoinositide 3-kinase (PI3K).[1][2] VPS34 is a central component of a protein complex that includes Beclin-1, VPS15, and ATG14L. This complex is recruited to the phagophore (also known as the isolation membrane), the precursor to the autophagosome. VPS34 phosphorylates phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. PI3P serves as a docking site for other autophagy-related (ATG) proteins, which are essential for the elongation and closure of the autophagosome. By inhibiting the kinase activity of VPS34, Autophinib prevents the production of PI3P, thereby halting the formation of autophagosomes and blocking the autophagic process at an early stage.[2][4]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of Autophinib in various experimental settings.

| Parameter | Condition | IC50 Value | Reference |

| VPS34 Inhibition | In vitro kinase assay | 19 nM | [1][2][4] |

| Starvation-induced Autophagy | - | 90 nM | [1][2] |

| Rapamycin-induced Autophagy | - | 40 nM | [1][2] |

Table 1: In vitro inhibitory concentrations (IC50) of Autophinib.

| Cell Line | Parameter | EC50 Value | Reference |

| MCF7 | Apoptosis Induction | 234 nM | [1] |

| MCF7 (starved) | Cell Death | 264 nM | [1] |

Table 2: Effective concentrations (EC50) of Autophinib in MCF7 cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of Autophinib on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Cells of interest (e.g., A549, MCF7)

-

Complete culture medium

-

Autophinib stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Autophinib Treatment:

-

Prepare serial dilutions of Autophinib in complete culture medium from your stock solution. A suggested starting range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest Autophinib treatment.

-

Carefully remove the medium from the wells and add 100 µL of the prepared Autophinib dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Western Blot Analysis of LC3 and p62

This protocol describes the detection of key autophagy markers, LC3 and p62 (also known as SQSTM1), by western blotting to assess the effect of Autophinib on autophagy. A decrease in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of autophagy inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Phenotypic Identification of a Novel Autophagy Inhibitor Chemotype Targeting Lipid Kinase VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Autophinib-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Autophinib, a potent and selective autophagy inhibitor, to induce apoptosis in cancer cells. Autophinib targets the lipid kinase VPS34, a key component in the initiation of autophagy, thereby preventing the formation of autophagosomes.[1] This inhibition of the cellular recycling process leads to the accumulation of damaged organelles and proteins, ultimately triggering programmed cell death, or apoptosis, in cancer cells.

Mechanism of Action: Autophinib is an ATP-competitive inhibitor of Vacuolar Protein Sorting 34 (VPS34), the class III phosphatidylinositol 3-kinase (PI3K-III).[1] By inhibiting VPS34, Autophinib blocks the production of phosphatidylinositol 3-phosphate (PI3P), a crucial lipid for the recruitment of autophagy-related proteins and the formation of the autophagosome. This disruption of autophagy has been shown to be particularly effective in cancer cells that rely on autophagy for survival and proliferation.[2] Recent studies suggest that the pro-apoptotic effect of VPS34 inhibition may also involve the activation of the PERK/ATF4/CHOP pathway of endoplasmic reticulum (ER) stress.[3]

Data Presentation: Quantitative Analysis of Autophinib Activity

The following tables summarize the key quantitative data regarding the efficacy of Autophinib in various cancer cell lines.

Table 1: In Vitro Inhibitory Concentrations (IC50) of Autophinib

| Target | Assay Condition | IC50 Value | Reference |

| VPS34 | In vitro kinase assay | 19 nM | [1] |

| Autophagy | Starvation-induced | 90 nM | [1] |

| Autophagy | Rapamycin-induced | 40 nM | [1] |

Table 2: Efficacy of Autophinib in Cancer Cell Lines

| Cell Line | Parameter | Concentration | Effect | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity | 5 µM | ~30% cell death after 24 hours | [2] |

| A549 (Human Lung Carcinoma) | Cytotoxicity | 5 µM | ~60% cell death after 72 hours | [2] |

| A549 (Human Lung Carcinoma) | Apoptosis Induction | 5 µM | ~3-fold increase in Caspase-3 activity after 24 hours | [2] |

| HeLa (Human Cervical Cancer) | Autophagy Inhibition | 30 µM | Inhibition of autophagosome accumulation | [1] |

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of Autophinib on cancer cells.

Protocol 1: Induction of Apoptosis in A549 Lung Cancer Cells

This protocol describes the treatment of A549 cells with Autophinib to induce apoptosis, which can be assessed by various methods such as Annexin V/PI staining or caspase activity assays.

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Autophinib (stock solution in DMSO)

-

6-well plates

-

Trypsin-EDTA

-

PBS (Phosphate-Buffered Saline)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

Treatment: Prepare working solutions of Autophinib in complete culture medium. A concentration of 5 µM has been shown to be effective in inducing apoptosis in A549 cells.[2] Remove the old medium from the wells and add the Autophinib-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest Autophinib treatment.

-

Incubation: Incubate the cells for 24 to 72 hours. The optimal incubation time should be determined empirically for the specific experimental goals.[4]

-

Apoptosis Analysis (Annexin V/PI Staining): a. Harvest the cells by trypsinization and collect the supernatant containing floating cells. b. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. d. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. e. Incubate in the dark at room temperature for 15 minutes. f. Analyze the cells by flow cytometry within one hour.

Protocol 2: Western Blot Analysis of Autophagy Markers

This protocol details the detection of key autophagy-related proteins, LC3 and p62, by Western blotting to confirm the inhibition of autophagy by Autophinib.

Materials:

-

Treated and untreated cell lysates (prepared in RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels (15% for LC3)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. For LC3B, a higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Protocol 3: Spheroid Formation Assay

This protocol is used to assess the effect of Autophinib on the self-renewal capacity and stemness of cancer cells by evaluating their ability to form three-dimensional spheroids.

Materials:

-

Ultra-low attachment 96-well plates

-

Treated and untreated cancer cells

-

Spheroid formation medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Microscope

Procedure:

-

Cell Preparation: Treat cancer cells with Autophinib (e.g., 5 µM for A549 cells) or vehicle control for a predetermined time.

-

Seeding: Harvest the cells and resuspend them in spheroid formation medium at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.

-

Incubation: Culture the cells for 7-14 days, replenishing the medium every 3-4 days.

-

Spheroid Imaging and Analysis: a. Monitor spheroid formation regularly using a microscope. b. After the incubation period, capture images of the spheroids. c. Quantify the number and size of the spheroids per well. A reduction in spheroid formation indicates an inhibitory effect on cancer cell stemness.[2]

Mandatory Visualizations

Signaling Pathway of Autophinib-Induced Apoptosis

Caption: Autophinib inhibits the VPS34 complex, blocking autophagy and inducing ER stress-mediated apoptosis.

Experimental Workflow for Assessing Autophinib Efficacy

Caption: Workflow for evaluating Autophinib's pro-apoptotic and anti-cancer stem cell effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluation of the Effectiveness of Various Autophagy Inhibitors in A549 Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VPS34-IN1 induces apoptosis of ER+ breast cancer cells via activating PERK/ATF4/CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

Application of Autophinib in Neurobiology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a critical cellular degradation and recycling process essential for maintaining homeostasis within the nervous system. This pathway plays a vital role in clearing misfolded protein aggregates and damaged organelles, thereby safeguarding against neurodegeneration.[1][2] Dysfunctional autophagy is a known contributor to the pathology of several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's diseases.[1] Autophinib, a potent and selective small molecule inhibitor of autophagy, serves as a crucial tool for elucidating the role of this pathway in both the healthy and diseased nervous system.

Mechanism of Action